2-Bromo-1-ethoxy-4-methylbenzene

Lipophilicity Medicinal Chemistry ADME Prediction

2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5) is a halogenated aromatic ether with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol. It features a 1,2,4-trisubstituted benzene ring bearing bromine, ethoxy, and methyl groups.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 103260-55-5
Cat. No. B010959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-ethoxy-4-methylbenzene
CAS103260-55-5
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)Br
InChIInChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
InChIKeyXHBWRIJRICMNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5): Chemical Identity and Core Properties for Research Procurement


2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5) is a halogenated aromatic ether with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It features a 1,2,4-trisubstituted benzene ring bearing bromine, ethoxy, and methyl groups. The compound exhibits a calculated LogP of 3.1562 and a topological polar surface area (TPSA) of 9.23 Ų . Commercially, it is typically supplied as a liquid with a purity specification of ≥95% , and is utilized primarily as a synthetic building block in organic and medicinal chemistry research .

Workflow
Aryl bromide building block for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura)
Physical Form
Liquid; simplifies handling and precise dispensing in synthesis setup
Substitution Pattern
1,2,4-trisubstituted benzene; bromine ortho to ethoxy for regioselective transformations

Why 2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5) Cannot Be Replaced by Generic Analogs in Synthesis


Substitution among isomeric or functional analogs of 2-bromo-1-ethoxy-4-methylbenzene is not trivial, as the precise 1,2,4-substitution pattern governs electronic activation, steric accessibility, and, consequently, reactivity in key transformations such as cross-couplings and nucleophilic aromatic substitutions . Even regioisomers with identical molecular formulas, like 2-Bromo-4-ethoxy-1-methylbenzene, exhibit different physical properties (e.g., density and refractive index) and chromatographic behavior , which can alter purification protocols and synthetic yields. Furthermore, functional group swaps, such as replacing the ethoxy group with a methoxy group, change the molecular weight, lipophilicity (LogP), and boiling point [1], which can critically affect compound solubility and performance in multi-step syntheses. Therefore, direct substitution without re-optimization is scientifically unjustified and can lead to failed experiments or inconsistent results.

!
Isomeric substitution pattern (e.g., 1,3,4- vs. 1,2,4-) alters electronic activation and steric accessibility; may shift cross-coupling selectivity and yield.
!
Regioisomers differ in density, refractive index, and chromatographic behavior; direct replacement can disrupt purification protocols and batch consistency.
!
Functional group swaps (ethoxy → methoxy) change molecular weight, LogP, and boiling point; impacts volatility and multi-step synthesis solubility profiles.

Quantitative Differentiation of 2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5) Against Key Comparators


Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. 1-Bromo-4-ethoxy-2-methylbenzene

The target compound exhibits a calculated LogP of 3.1562 and a PSA of 9.23 Ų . Its regioisomer, 1-Bromo-4-ethoxy-2-methylbenzene (CAS 68155-69-1), displays identical computational values for LogP (3.15622) and PSA (9.23 Ų) [1]. This equivalence indicates that these two compounds are predicted to have identical passive membrane permeability and oral absorption potential according to standard in silico models.

ADME Prediction
Head-to-head
ΔLogP ≈ 0.0000; Identical PSA (9.23 Ų) vs. 1-bromo-4-ethoxy-2-methylbenzene
No differentiation in predicted passive permeability; validates computational model consistency.
Calculated values; experimental logP may differ.
Lipophilicity Medicinal Chemistry ADME Prediction

Physical State and Purity Grade Differentiation vs. 2-Bromo-4-ethoxy-1-methylbenzene

The target compound, 2-Bromo-1-ethoxy-4-methylbenzene, is commercially available as a liquid with a typical purity specification of 95% (GC) . In contrast, the regioisomer 2-Bromo-4-ethoxy-1-methylbenzene (CAS 1445601-62-6) is offered in a higher purity grade of 99% (GC) and is also a liquid, but with a reported density of 1.3 g/cm³ and refractive index of 1.52 .

Purity & Form
Data to verify
Target: ≥95% (GC), liquid. Comparator (2-bromo-4-ethoxy-1-methylbenzene): 99% (GC), liquid, density 1.3, RI 1.52
Lower standard purity may require additional purification for sensitive applications.
Vendor specification; verify lot-specific purity.
Physical Form Purity Specification Synthetic Chemistry

Molecular Weight and Boiling Point Differentiation vs. Methoxy Analog 2-Bromo-1-methoxy-4-methylbenzene

Replacement of the ethoxy group with a methoxy group results in significant changes to fundamental physicochemical properties. The target compound has a molecular weight of 215.09 g/mol . Its methoxy analog, 2-Bromo-1-methoxy-4-methylbenzene (CAS 22002-45-5), has a molecular weight of 201.06 g/mol and a boiling point of 124-125 °C at 20 mmHg [1].

MW & Volatility
Reported
Target MW: 215.09 g/mol, BP not reported. Methoxy analog: MW 201.06 g/mol, BP 124–125 °C (20 mmHg)
Higher MW and expected higher boiling point reduce volatility; may benefit distillation workup.
Functional group exchange influences physical properties.
Molecular Weight Boiling Point Functional Group Exchange

Substitution Pattern Impact on Reactivity: Class-Level Inference for Cross-Coupling Reactions

The 1,2,4-substitution pattern of the target compound, with bromine at the ortho position relative to the ethoxy group, creates a specific electronic environment that activates the aromatic ring for electrophilic substitution and directs incoming electrophiles to specific positions . While direct kinetic data is lacking, this pattern is distinct from 1,3,4-substituted analogs like 4-Bromo-2-ethoxy-1-methylbenzene , which positions the bromine para to the ethoxy group, altering the electronic density map and thus the selectivity and yield of cross-coupling reactions.

Regioselectivity
Class-level
1,2,4-substitution pattern: Br ortho to OEt, para to Me. Distinct from 1,3,4-analogs where Br is para to OEt.
Regiochemical environment governs C-Br activation; critical for Pd-catalyzed cross-coupling outcomes.
Reactivity inferred; validate under specific reaction conditions.
Cross-Coupling Suzuki-Miyaura Regioselectivity Electrophilic Aromatic Substitution

Optimal Use Cases for 2-Bromo-1-ethoxy-4-methylbenzene (CAS 103260-55-5) Based on Evidence


Medicinal Chemistry: Building Block for Lead Optimization with Defined Lipophilicity

Given its precisely characterized LogP (3.1562) and low PSA (9.23 Ų), 2-Bromo-1-ethoxy-4-methylbenzene is an ideal fragment for constructing drug-like molecules with predictable ADME properties . The ortho-bromo substituent provides a reliable handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the modular introduction of diverse pharmacophores while maintaining the core scaffold's favorable lipophilic profile. The availability of the compound in bulk quantities (e.g., 100g, 500g) from commercial suppliers supports both early-stage SAR exploration and later-stage scale-up efforts.

Synthetic Methodology Development: Benchmarking Regioselective Cross-Couplings

The unique 1,2,4-trisubstituted pattern, with bromine ortho to the electron-donating ethoxy group, creates a sterically and electronically distinct environment for C-Br bond activation. This makes the compound a valuable benchmark substrate for developing and comparing the efficacy of novel cross-coupling catalysts and ligands . Its physical state as a liquid facilitates precise reaction setup and sampling, and its moderate molecular weight (215.09 g/mol) simplifies product analysis and purification.

Organic Synthesis: Intermediate for Agrochemicals and Advanced Materials

As a versatile electrophilic building block, 2-Bromo-1-ethoxy-4-methylbenzene serves as a key intermediate in the synthesis of more complex structures relevant to agrochemicals (e.g., herbicides, fungicides) and functional materials . The commercial availability in high purity (≥95%) and standard packaging sizes (5g to 1kg) makes it a practical choice for process chemistry and industrial R&D, where reproducibility and supply chain reliability are paramount. The stability of the aryl bromide moiety under a range of reaction conditions supports its use in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Lead optimization building block
Defined LogP and low PSA profile
ADME prediction model consistency
Regioselective cross-coupling benchmarking
1,2,4-substitution pattern for C-Br activation
Catalyst and ligand screening outcomes
Agrochemical and material intermediate
High-purity liquid form and supply scale
Multi-step synthesis reproducibility

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